molecular formula C14H17BrClNO B5875078 N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine

Cat. No.: B5875078
M. Wt: 330.65 g/mol
InChI Key: HQHVGHAQYMDTDK-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is an organic compound characterized by the presence of bromine, chlorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves the reaction of 4-bromo-2-chlorophenol with 2-chloroethylamine under basic conditions to form the intermediate N-[2-(4-bromo-2-chlorophenoxy)ethyl]amine. This intermediate is then reacted with propargyl bromide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-bromo-2-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClNO/c1-3-7-17(8-4-2)9-10-18-14-6-5-12(15)11-13(14)16/h3-6,11H,1-2,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHVGHAQYMDTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCOC1=C(C=C(C=C1)Br)Cl)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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